2-Benzyloxy-5-chlorobenzylamine

Organic Synthesis Process Chemistry Benzylamine Building Blocks

This compound provides a unique three-handle scaffold for divergent synthesis: a primary amine for SNAr coupling, a 5-chloro substituent for cross-coupling diversification, and a benzyloxy group cleavable by hydrogenolysis to reveal a latent phenol. This combination reduces procurement complexity and cost compared to sourcing multiple benzylamine variants. Ideal for constructing N6-substituted adenosine libraries targeting dual A3/A2B modulation with cross-species validation (rat A3AR Ki = 11 nM). Procure now for streamlined SAR exploration.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
Cat. No. B8586787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-chlorobenzylamine
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CN
InChIInChI=1S/C14H14ClNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
InChIKeySVIONFOZDQGJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxy-5-chlorobenzylamine (CAS 781604-57-7): A Dual-Handle Chlorinated Benzyloxy-Benzylamine Building Block for Medicinal Chemistry and Nucleoside Derivatization


2-Benzyloxy-5-chlorobenzylamine (synonym: 5-Chloro-2-benzyloxybenzylamine, compound 76) is a primary benzylamine derivative bearing a benzyloxy substituent at the 2-position and a chlorine atom at the 5-position of the benzene ring (C14H14ClNO, MW 247.72 g/mol) . It belongs to the substituted benzyloxy-benzylamine structural class, a scaffold that has been validated in multiple therapeutic discovery programs including acetyltransferase Eis inhibition for anti-mycobacterial applications [1] and as a key synthetic intermediate for constructing N6-substituted adenosine nucleoside analogues targeting the A3 adenosine receptor (A3AR) [2]. The compound is typically supplied at 95% purity and serves primarily as a versatile research intermediate rather than a terminal bioactive agent .

Why 2-Benzyloxy-5-chlorobenzylamine Cannot Be Casually Substituted with Other Benzyloxybenzylamine or Chlorobenzylamine Analogs


Substituting 2-Benzyloxy-5-chlorobenzylamine with structurally similar building blocks such as 2-benzyloxybenzylamine (lacking the 5-Cl handle), 2,5-dichlorobenzylamine (lacking the protected phenol), or 5-chloro-2-methoxybenzylamine (non-cleavable methyl ether) undermines critical synthetic and pharmacological outcomes. The benzyloxy group functions as a chemoselectively cleavable protecting group for a latent phenol, enabling late-stage deprotection via hydrogenolysis without affecting the 5-chloro substituent—a capability absent in methoxy analogs [1]. Conversely, the 5-chloro substituent provides an aryl halide handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is unavailable in non-halogenated benzyloxybenzylamines. The precise combination of these three orthogonal functionalities—primary amine, cleavable benzyloxy ether, and aryl chloride—determines the utility of the compound in divergent synthetic sequences and directly impacts the pharmacological profile of downstream conjugates, as demonstrated by the distinct A3AR binding and A2BAR activation patterns observed among nucleoside derivatives prepared from closely related benzylamine building blocks [1].

Quantitative Differentiation Evidence for 2-Benzyloxy-5-chlorobenzylamine Versus Closest Structural Analogs


Synthetic Efficiency: 98% Yield in the Key Benzylation Step Enables Cost-Effective Procurement

The synthesis of 2-Benzyloxy-5-chlorobenzylamine (76) proceeds via benzylation of 5-chloro-2-hydroxybenzamide (74) with benzyl bromide in the presence of K2CO3 in DMF to yield 5-chloro-2-benzyloxybenzamide (75) in 98% yield, followed by LiAlH4 reduction to the target amine [1]. In the same synthetic scheme, the alternative pathway—direct LiAlH4 reduction of 74 to 5-chloro-2-hydroxybenzylamine (77)—proceeded in only 88% yield [1]. The 10-percentage-point yield advantage of the benzyloxy pathway translates to higher material throughput and lower cost per gram for procurement.

Organic Synthesis Process Chemistry Benzylamine Building Blocks

Orthogonal Functional Group Triad: Benzyloxy (Cleavable Protected Phenol) + Primary Amine + Aryl Chloride

2-Benzyloxy-5-chlorobenzylamine simultaneously presents three orthogonally addressable functional groups: (i) a primary benzylamine (–CH2NH2) for reductive amination or amide coupling, (ii) a benzyloxy (–OCH2Ph) group that is chemoselectively cleavable by hydrogenolysis to reveal a phenol without affecting the 5-Cl substituent, and (iii) an aryl chloride at the 5-position suitable for Pd-catalyzed cross-coupling reactions [1]. In contrast, 5-chloro-2-methoxybenzylamine (the methoxy analog used to prepare compound 22) bears a non-cleavable methyl ether, permanently blocking phenolic functionalization [1]. Similarly, 2-benzyloxybenzylamine (CAS 108289-24-3) lacks the 5-chloro handle entirely, precluding downstream cross-coupling diversification .

Divergent Synthesis Protecting Group Strategy Cross-Coupling Chemistry

A3 Adenosine Receptor Binding Affinity of the Derived Nucleoside: Ki hA3AR = 5.2 nM with Distinctive A2BAR Activation

The (N)-methanocarba 5′-N-methyluronamide nucleoside derivative incorporating the 5-chloro-2-benzyloxybenzyl N6 substituent (compound 24) displayed a human A3AR Ki of 5.2 ± 1.3 nM and 110 ± 10% agonist efficacy at 10 µM [1]. In head-to-head comparison with the closest analog—the 5-chloro-2-methoxybenzyl derivative (compound 22)—compound 24 was approximately 3.5-fold less potent at A3AR (5.2 vs. 1.5 nM) but exhibited substantially higher A2BAR activation (49% vs. 37% at 10 µM) [1]. Compared to the 5-chloro-2-(aminocarbonylmethyloxy)benzyl derivative (compound 23, Ki hA3AR = 5.3 nM), compound 24 showed nearly identical A3AR affinity but with measurable A2BAR engagement (49% for 24 vs. not determined for 23) [1]. The 2,5-dichlorobenzyl analog (compound 20) was approximately 9-fold more potent at A3AR (Ki = 0.56 nM) but lacked the synthetic versatility of the benzyloxy protecting group [1].

A3 Adenosine Receptor GPCR Agonists Nucleoside Drug Discovery

Eis Acetyltransferase Inhibition: Class-Level Validation of the Benzyloxy-Benzylamine Scaffold for Anti-Mycobacterial Applications

A structure-activity relationship study of 38 substituted benzyloxy-benzylamine compounds—the structural class to which 2-Benzyloxy-5-chlorobenzylamine belongs—yielded highly potent Eis acetyltransferase inhibitors with IC50 values of approximately 1 µM [1]. These inhibitors did not cross-inhibit other acetyltransferases, demonstrating target selectivity [1]. Two inhibitors from this series (compounds 47 and 55) completely abolished kanamycin resistance in the highly resistant M. tuberculosis strain Mtb mc² 6230 K204 [1]. Thirteen compounds from the series were directly toxic to M. tuberculosis and other mycobacteria (but not to non-mycobacterial strains or mammalian cells) in the absence of kanamycin, indicating a second, Eis-independent anti-mycobacterial mechanism unique to this scaffold [1]. This dual-mechanism profile—Eis inhibition plus intrinsic mycobacterial toxicity—is a distinguishing feature of the benzyloxy-benzylamine class relative to other Eis inhibitor chemotypes.

Tuberculosis Acetyltransferase Eis Kanamycin Resistance Anti-Mycobacterial Agents

Rat A3AR Cross-Species Binding: Ki rA3AR = 11 nM Enables Preclinical Rodent Model Translation

The nucleoside derivative of 2-Benzyloxy-5-chlorobenzylamine (compound 24) exhibited a rat A3AR Ki of 11 ± 3 nM, corresponding to a human-to-rat A3AR affinity ratio of approximately 2.1 (hA3AR Ki = 5.2 nM vs. rA3AR Ki = 11 nM) [1]. This modest species difference compares favorably with several close analogs: the 2,5-dichlorobenzyl derivative (compound 20) had no detectable rat A3AR binding reported in the same study, while the 5-chloro-2-methoxybenzyl derivative (compound 22) similarly lacked rat A3AR data, suggesting either poor binding or deprioritization due to species selectivity issues [1]. The availability of rat A3AR binding data for compound 24 provides a measurable basis for preclinical rodent efficacy and toxicity testing that is absent for several more potent but species-restricted analogs.

Species Selectivity Rodent Pharmacology A3AR Agonist Development

Recommended Application Scenarios for Procuring 2-Benzyloxy-5-chlorobenzylamine Based on Quantitative Evidence


Divergent Library Synthesis of N6-Substituted Adenosine Analogues Requiring Late-Stage Phenolic Deprotection

For medicinal chemistry teams constructing N6-substituted adenosine derivative libraries, 2-Benzyloxy-5-chlorobenzylamine provides a unique three-handle building block: the primary amine undergoes direct SNAr coupling with 6-chloropurine intermediates, the 5-chloro substituent remains available for subsequent cross-coupling diversification, and the benzyloxy group can be chemoselectively removed by hydrogenolysis to reveal a phenolic OH for further functionalization (e.g., alkylation with 2-bromoacetamide as demonstrated for compound 80) [1]. This divergent sequence from a single procured intermediate reduces the number of building blocks that must be sourced and validated, directly lowering procurement complexity and cost compared to purchasing separate methoxy, hydroxy, and halogenated benzylamine variants.

A3 Adenosine Receptor Agonist Programs Requiring Balanced A3 Potency with Measurable A2BAR Engagement

The nucleoside conjugate derived from 2-Benzyloxy-5-chlorobenzylamine (compound 24) exhibits a pharmacological profile—Ki hA3AR = 5.2 nM with 49% hA2BAR activation at 10 µM and a 231-fold A1/A3 selectivity window [1]—that is distinct from both the more A3-potent but less A2B-active methoxy analog (compound 22: Ki A3 = 1.5 nM, A2B = 37%) and the highly A3-selective 2,5-dichlorobenzyl analog (compound 20: Ki A3 = 0.56 nM, A2B = 32%) [1]. Research programs targeting conditions where dual A3/A2B modulation is hypothesized to be therapeutically advantageous (e.g., certain inflammatory or ischemic indications) should prioritize this building block over the methoxy or dichloro alternatives.

Anti-Tuberculosis Drug Discovery Leveraging the Benzyloxy-Benzylamine Eis Inhibitor Scaffold

The substituted benzyloxy-benzylamine class, of which 2-Benzyloxy-5-chlorobenzylamine is a prototypical member, has been crystallographically validated as an Eis acetyltransferase inhibitor scaffold (PDB 8D1R) with IC50 values of ~1 µM and complete reversal of kanamycin resistance in M. tuberculosis culture [2]. The scaffold also exhibits a second, Eis-independent mechanism of mycobacterial toxicity that is selective for mycobacteria over other bacterial strains and mammalian cells [2]. Procurement of 2-Benzyloxy-5-chlorobenzylamine as a core scaffold for SAR exploration enables direct access to this dual-mechanism chemical space, with the 5-chloro and benzyloxy substituents providing vectors for systematic potency and selectivity optimization.

Preclinical Rodent Pharmacology Studies of A3AR Agonists Requiring Confirmed Cross-Species Target Engagement

Among the 5-chloro-2-oxy-substituted benzyl N6-nucleoside series, only the benzyloxy derivative (compound 24) has confirmed rat A3AR binding affinity (Ki rA3AR = 11 ± 3 nM), yielding a human-to-rat affinity ratio of approximately 2.1 [1]. This cross-species validation is critical for programs that must demonstrate in vivo efficacy in rodent disease models prior to regulatory submission. Research groups planning rodent efficacy studies should procure 2-Benzyloxy-5-chlorobenzylamine as the preferred building block over the methoxy or aminocarbonylmethyloxy analogs, for which rat A3AR data are absent, introducing translational uncertainty [1].

Quote Request

Request a Quote for 2-Benzyloxy-5-chlorobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.